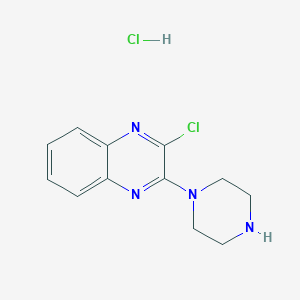

2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride

概要

説明

2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring structure. This particular compound has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride typically involves the following steps:

Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

Piperazine Attachment: The piperazine ring is introduced at the 3-position through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Position

The chlorine atom at position 2 undergoes substitution with nucleophiles due to electron-withdrawing effects from the adjacent quinoxaline nitrogen atoms. Piperazine derivatives are common nucleophiles in such reactions:

Mechanistic Insight : The reaction proceeds via a Meisenheimer complex stabilized by conjugation with the electron-deficient quinoxaline ring. Piperazine’s lone pair facilitates nucleophilic attack at the chlorine position .

Functionalization of the Piperazine Moiety

The secondary amines in the piperazine group participate in acylation, sulfonylation, and reductive amination:

Acylation

Reaction with acyl chlorides:

-

Example : Treatment with chloroacetyl chloride in THF/triethylamine yields bis(chloroacetyl)piperazine-quinoxaline derivatives (72% yield) .

Sulfonylation

-

Example : Reaction with p-toluenesulfonyl chloride in dichloromethane produces N-sulfonylated derivatives , enhancing antifungal activity .

Reductive Amination

-

Example : Condensation with aldehydes (e.g., benzaldehyde) followed by NaBH₃CN reduction forms N-alkylpiperazine derivatives (85% yield) .

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

Thieno[2,3-b]pyridine Formation

Reaction with α-haloketones (e.g., phenacyl bromide) in ethanol/piperidine leads to thieno[2,3-b]pyridines via intramolecular cyclization (74–79% yield) .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings:

Condensation Reactions

The quinoxaline core reacts with carbonyl compounds:

Claisen-Schmidt Condensation

-

Example : Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol/HCl yields chalcone-quinoxaline conjugates (68% yield) .

Kabachnik-Fields Reaction

Three-component reaction with aldehydes and dialkyl phosphites produces α-aminophosphonates , useful in medicinal chemistry (82% yield) .

1,3-Dipolar Cycloaddition

The electron-deficient quinoxaline ring reacts with nitrile oxides to form isoxazolo[5,4-b]quinoxalines , exhibiting antiparasitic activity (70% yield) .

Key Stability and Reactivity Considerations

-

pH Sensitivity : The hydrochloride salt dissociates in aqueous media, affecting solubility and reactivity .

-

Regioselectivity : Substitution at C2 (chlorine) is favored over C3 (piperazine) due to electronic effects .

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

科学的研究の応用

Chemical Synthesis and Research

Building Block for Complex Molecules

2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the development of new materials and pharmaceuticals .

Synthetic Routes

The synthesis typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds to form the quinoxaline core. The piperazine moiety is introduced via nucleophilic substitution at the 3-position. This compound can also undergo oxidation, reduction, and substitution reactions to yield various derivatives with tailored properties .

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial activities, particularly against fungal species such as Candida and Aspergillus. Its dual antifungal and anti-inflammatory effects make it a candidate for treating infections caused by these pathogens .

Potential in Cancer Therapy

Studies have suggested that quinoxaline derivatives can inhibit hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in tumor angiogenesis. By blocking HIF-1α expression, these compounds may hinder tumor growth and metastasis, positioning them as potential anticancer agents . For instance, derivatives have shown cytotoxic effects against cancer cell lines under hypoxic conditions, indicating their therapeutic potential in oncology .

Neurological Applications

The compound has been explored for its effects on the serotonin system. It acts as a serotonin reuptake inhibitor and mimetic, which may help alleviate symptoms associated with depression and other psychiatric disorders. This mechanism underscores its potential role in developing antidepressant therapies .

Industrial Applications

Pharmaceutical Development

In addition to its research applications, this compound is utilized in the pharmaceutical industry for developing novel drugs targeting various diseases. Its structural versatility allows for modifications that enhance efficacy and reduce side effects compared to existing treatments .

Material Science

The compound's unique properties make it suitable for developing new materials with specific functionalities. This includes applications in coatings, polymers, and other industrial products where chemical stability and biological compatibility are essential .

Case Studies

作用機序

The mechanism by which 2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

類似化合物との比較

2-chloro-3-(piperidin-1-yl)quinoxaline

2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

Overview

2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride is a compound belonging to the quinoxaline family, characterized by its heterocyclic structure that combines benzene and pyrazine rings. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and antifungal applications. Its mechanism of action primarily involves interactions with the serotonin system, which can influence various biochemical pathways related to mood regulation and microbial resistance.

Target of Action : The primary target of this compound is the serotonergic system. It functions as a serotonin reuptake inhibitor, mimicking serotonin's effects, which contributes to its potential antidepressant properties.

Mode of Action : By blocking serotonin reuptake, the compound enhances serotonin signaling in the brain, which may alleviate symptoms associated with depression and anxiety disorders.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Its efficacy has been particularly noted against:

- Bacterial Strains : Effective against Escherichia coli and Klebsiella pneumoniae, showcasing both bactericidal and bacteriostatic activities.

- Fungal Strains : Exhibits potent antifungal activity against species such as Candida albicans and Aspergillus niger.

The compound's Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 4 |

| Candida krusei | 2 |

| Aspergillus niger | 8 |

| Escherichia coli | 16 |

Case Studies

- In Vitro Studies : A study evaluated the antifungal efficacy of this compound using the broth microdilution method. The results indicated that the compound was particularly effective against various Candida species, with variable efficacy depending on the strain tested .

- In Vivo Studies : In a murine model, the compound was administered at concentrations of 0.02 mg/mL and 0.2 mg/mL to assess its antifungal activity against C. albicans. The results showed a significant reduction in TNF-alpha levels in treated groups compared to controls, indicating its potential anti-inflammatory effects alongside antifungal action .

The biochemical properties of this compound include:

- Solubility : Highly soluble in polar solvents, enhancing its bioavailability.

- Stability : Exhibits stability under physiological conditions but may degrade under extreme pH levels.

Research Applications

This compound has been explored for multiple applications across various fields:

- Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals targeting psychiatric disorders and microbial infections.

- Biological Studies : Utilized as a probe in biochemical assays to study enzyme activities and receptor interactions.

- Material Science : Investigated for potential use in organic semiconductors due to its electronic properties.

特性

IUPAC Name |

2-chloro-3-piperazin-1-ylquinoxaline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4.ClH/c13-11-12(17-7-5-14-6-8-17)16-10-4-2-1-3-9(10)15-11;/h1-4,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOBHNWWNMXEOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3N=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506881 | |

| Record name | 2-Chloro-3-(piperazin-1-yl)quinoxaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55686-36-7 | |

| Record name | 2-Chloro-3-(piperazin-1-yl)quinoxaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-(piperazin-1-yl)quinoxaline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。